1,2,3,4,7,8-Hexabromodibenzofuran

Environmental Analysis Analytical Chemistry GC-MS

Misidentification of hexabromo-dibenzofuran congeners in environmental samples compromises quantitative accuracy in GC-HRMS workflows. The distinct chromatographic behavior of 1,2,3,4,7,8-HexaBDF, characterized by a Kovats retention index of 3520, demands an authentic, congener-specific analytical standard to ensure reliable peak assignment. - Eliminates co-elution uncertainty with other hexabromo isomers through verified retention characteristics. - Enables EPA-method-compliant isotope dilution quantification when paired with 13C12-labeled analogs. - Achieves ppb-level detection limits in soil, sediment, biosolids, and air matrices.

Molecular Formula C12H2Br6O
Molecular Weight 641.6 g/mol
CAS No. 129880-08-6
Cat. No. B160505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8-Hexabromodibenzofuran
CAS129880-08-6
Synonyms1,2,3,4,7,8-HEXABROMODIBENZOFURAN
Molecular FormulaC12H2Br6O
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br
InChIInChI=1S/C12H2Br6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H
InChIKeyMAHGKVWEQHQGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,7,8-Hexabromodibenzofuran Reference Standard


1,2,3,4,7,8-Hexabromodibenzofuran (1,2,3,4,7,8-HexaBDF) is a polybrominated dibenzofuran (PBDF) congener with six bromine substituents at positions 1,2,3,4,7,8 on the dibenzofuran skeleton . It belongs to the broader class of brominated dioxin-like compounds that form as trace contaminants during the manufacture and combustion of brominated flame retardants [1]. This congener serves as a critical analytical reference standard for isomer-specific quantification in environmental matrices, biological tissues, and industrial products, with a purity of ≥98% and a molecular weight of 641.57 g/mol .

Why 1,2,3,4,7,8-Hexabromodibenzofuran Cannot Be Substituted


Polybrominated dibenzofurans exhibit congener-specific physicochemical properties and chromatographic behaviors that preclude simple substitution. The 1,2,3,4,7,8-hexabromo substitution pattern confers distinct gas chromatographic retention characteristics, partitioning behavior, and mass spectral fragmentation compared to other hexabromo isomers, higher brominated congeners, and chlorinated analogs [1]. Brominated dibenzofurans consistently exhibit higher octanol-water partition coefficients (log KOW) and longer GC retention times than their chlorinated counterparts, necessitating congener-specific reference standards for accurate identification and quantification [2][3]. Failure to use the correct congener standard leads to misidentification, inaccurate quantification, and compromised data quality in environmental monitoring and toxicological studies.

Comparative Evidence for 1,2,3,4,7,8-Hexabromodibenzofuran


Kovats Retention Index Comparison

On an RTX-5 column, 1,2,3,4,7,8-Hexabromodibenzofuran exhibits a Kovats retention index of 3520 [1]. This value is 83 units higher than the 1,3,4,6,7,8-hexabromo isomer (3437) [2], enabling chromatographic separation of these structurally similar congeners. The retention index is 336 units lower than 1,2,3,4,6,7,8-heptabromodibenzofuran (3856) [3] and 739 units lower than octabromodibenzofuran (4259) [4], confirming its position within the PBDF homologue series.

Environmental Analysis Analytical Chemistry GC-MS

Lipophilicity vs. Chlorinated Analog

Computational QSPR analysis demonstrates that replacing chlorine with bromine in dibenzofurans increases the octanol-water partition coefficient (log KOW) by 0.11 per bromine atom [1]. For 1,2,3,4,7,8-HexaBDF (six bromine atoms), this corresponds to a log KOW increment of approximately 0.66 compared to its chlorinated analog 1,2,3,4,7,8-HexaCDF (log KOW ≈ 7.506 ), yielding a predicted log KOW of approximately 8.17 for 1,2,3,4,7,8-HexaBDF. This prediction aligns closely with the ACD/Labs calculated log P of 8.15 for the brominated congener .

Environmental Fate Bioaccumulation QSPR

Human Biomonitoring Detection Frequency

In the EWG/Commonweal biomonitoring study, 1,2,3,4,7,8-Hexabromodibenzofuran was detected in 6 of 23 adult participants (26% detection frequency) with a geometric mean concentration of 3.2 pg/g lipid weight in blood serum [1]. This detection frequency is notable given the compound's origin as a trace contaminant in brominated flame retardants, indicating widespread low-level human exposure.

Human Biomonitoring Exposure Assessment Environmental Health

Physicochemical Property vs. 1,2,3,6,7,8-Isomer

Despite identical molecular formula and molecular weight (641.57 g/mol), the 1,2,3,4,7,8-substitution pattern yields marginally different predicted boiling point and enthalpy of vaporization compared to the 1,2,3,6,7,8-isomer . While these differences are small (boiling point 573.2°C vs. 577.2°C; vapor pressure 0.0±1.5 mmHg at 25°C for both), the distinct substitution pattern directly influences chromatographic retention and mass spectral fragmentation, necessitating isomer-specific reference standards.

Computational Chemistry Physicochemical Properties QSAR

Formation Pathway Marker in Thermal Processes

In cement kiln co-processing of hexabromocyclododecane (HBCD)-containing waste, hexaBDF congeners (including 1,2,3,4,7,8-HexaBDF) were identified as secondary formation products in kiln tail ash, while octa-BDD predominated in stack gas emissions [1]. This differential partitioning and formation behavior indicates that 1,2,3,4,7,8-HexaBDF serves as a specific marker for solid-phase secondary reactions during thermal treatment of brominated waste.

Combustion Byproducts Waste Incineration Environmental Forensics

PBDF vs. PCDF Retention Time

Polybrominated dibenzofurans as a class exhibit consistently longer gas chromatographic retention times than their polychlorinated analogs due to higher molecular weight and stronger van der Waals interactions with stationary phases [1]. This class-level distinction is critical for method development: a laboratory attempting to quantify 1,2,3,4,7,8-HexaBDF using a 1,2,3,4,7,8-HexaCDF calibration standard would misidentify the analyte peak and generate erroneous quantitative results. Predictive GC-RRT models for PBDFs achieve r² = 0.9741–0.9990, enabling reliable retention time window prediction when authentic standards are unavailable [2].

Analytical Method Development GC-HRMS Environmental Monitoring

1,2,3,4,7,8-Hexabromodibenzofuran Applications


Isomer-Specific Quantification in Environmental Matrices

Environmental testing laboratories require 1,2,3,4,7,8-HexaBDF as a certified reference standard for GC-HRMS or GC-MS/MS quantification of PBDFs in soil, sediment, biosolids, and air samples. The congener's distinct Kovats retention index (3520) on standard columns [1] enables reliable peak assignment, while the availability of 13C12-labeled analogs supports isotope dilution quantification for maximum accuracy [2].

Human Biomonitoring and Epidemiological Studies

With documented detection in 26% of U.S. adults tested [1], 1,2,3,4,7,8-HexaBDF reference standards are essential for ongoing human biomonitoring programs. Researchers investigating the health effects of brominated dioxin-like compounds require high-purity analytical standards to quantify serum levels and establish exposure-response relationships.

Flame Retardant Product Quality Control

Manufacturers of brominated flame retardants (e.g., decabromodiphenyl oxide, tetrabromobisphenol-A) must monitor trace PBDF impurities to meet regulatory specifications. Industry-developed analytical methods [1] rely on authentic 1,2,3,4,7,8-HexaBDF standards for accurate quantification at ppb levels, ensuring product compliance with environmental and health standards.

Combustion Byproduct Source Apportionment

The congener-specific formation of hexaBDFs in solid residues from thermal processes [1] makes 1,2,3,4,7,8-HexaBDF a valuable tracer for environmental forensics. Researchers studying waste incineration, cement kiln co-processing, and accidental fires use this standard to identify PBDF sources and evaluate emission control technologies.

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